Prochloraz Mn

Description

Historical Development and Rationale for Metal Complexation in Fungicide Design

The integration of metal ions into fungicide formulations represents a pivotal advancement in agricultural chemistry, rooted in decades of empirical and theoretical research. Early fungicides, such as copper-based Bordeaux mixture (1885), demonstrated the potential of metal ions to enhance antifungal activity through direct toxicity or stabilization of active ingredients. By the mid-20th century, the discovery of systemic fungicides like benzimidazoles and triazoles shifted focus toward targeted modes of action, yet challenges such as rapid hydrolysis, photodegradation, and resistance necessitated innovative stabilization strategies.

Metal complexation emerged as a solution to these limitations. The coordination of organic fungicides with transition metals, such as manganese, zinc, or copper, was found to alter physicochemical properties—including solubility, stability, and bioavailability—while often introducing synergistic antifungal effects. For example, the complexation of dithiocarbamate fungicides with copper ions was shown to inhibit acid-catalyzed hydrolysis, extending their environmental persistence. Similarly, triadimenol-copper complexes exhibited enhanced antifungal activity compared to the parent compound, attributed to improved membrane penetration and the introduction of new active sites.

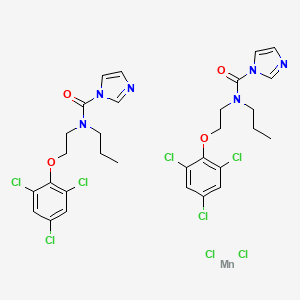

The development of Prochloraz-manganese (Prochloraz-Mn) complexes arose from this paradigm. Prochloraz, a broad-spectrum imidazole fungicide, inhibits sterol biosynthesis by targeting cytochrome P450-dependent 14α-demethylase (CYP51), disrupting fungal cell membrane integrity. However, its susceptibility to hydrolysis and limited systemic mobility in certain formulations prompted exploration of metal coordination. Manganese, a redox-active metal, was selected for its ability to form stable complexes with Prochloraz, as demonstrated by the Prochloraz-manganese chloride complex (60% WP). This complexation not only stabilizes the active ingredient but may also potentiate antifungal activity through secondary oxidative mechanisms.

Key Milestones in Metal-Complexed Fungicide Development

Position within the Imidazole Fungicide Class: Comparative Analysis with Prochloraz

Prochloraz-Mn occupies a unique niche within the imidazole fungicide class, distinguished by its dual mechanism of action and enhanced physicochemical profile. Traditional imidazoles, such as Prochloraz, rely solely on CYP51 inhibition, rendering them vulnerable to resistance development in fungal populations. In contrast, the manganese complex introduces additional redox activity, potentially targeting fungal antioxidant systems or cell wall integrity through manganese-mediated free radical generation.

A comparative analysis of key properties reveals critical distinctions:

Table 1: Prochloraz vs. Prochloraz-Manganese Complex

Prochloraz-Mn’s ability to suppress Oomycete pathogens, such as Phytophthora spp., marks a significant advancement over conventional imidazoles, which are typically ineffective against this class. This expanded spectrum is attributed to manganese’s role in disrupting zoospore motility and cyst wall formation, complementing Prochloraz’s sterol biosynthesis inhibition. Furthermore, the complex’s stability in aqueous environments enables prolonged residual activity, reducing application frequency compared to non-complexed Prochloraz.

Structural studies of Prochloraz-Mn suggest a 1:2 stoichiometry, with manganese ions coordinating to nitrogen atoms in the imidazole ring and oxygen atoms from adjacent ligands. This configuration not only shields the active ingredient from degradation but also facilitates controlled release in target environments, optimizing bioavailability. In contrast, Prochloraz’s standalone efficacy is limited by rapid photolysis and hydrolysis, particularly in alkaline soils.

Properties

CAS No. |

69192-23-0 |

|---|---|

Molecular Formula |

C30H32Cl8MnN6O4 |

Molecular Weight |

879.2 g/mol |

IUPAC Name |

dichloromanganese;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide |

InChI |

InChI=1S/2C15H16Cl3N3O2.2ClH.Mn/c2*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h2*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

CERKEZZZEAJIBS-UHFFFAOYSA-L |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.Cl[Mn]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of prochloraz manganese chloride complex involves the reaction of prochloraz with manganese chloride. The synthetic route typically includes the following steps:

Dissolution of Prochloraz: Prochloraz is dissolved in an appropriate solvent such as dichloromethane or acetone.

Addition of Manganese Chloride: Manganese chloride is added to the solution of prochloraz under controlled conditions.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.

Isolation and Purification: The resulting prochloraz manganese chloride complex is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of prochloraz manganese chloride complex follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prochloraz manganese chloride complex undergoes various chemical reactions, including:

Oxidation: Prochloraz manganese chloride complex can undergo oxidation reactions in the presence of oxidizing agents.

Reduction: The complex can be reduced under specific conditions using reducing agents.

Common Reagents and Conditions

Oxidizing Agents: Chlorine dioxide (ClO2) is commonly used as an oxidizing agent in reactions involving prochloraz manganese chloride complex.

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution Reactions: Substitution reactions can be carried out using various ligands under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of prochloraz, while substitution reactions may result in new complexes with different ligands .

Scientific Research Applications

Prochloraz manganese chloride complex has a wide range of scientific research applications, including:

Mechanism of Action

Prochloraz manganese chloride complex exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The compound acts as a sterol demethylation inhibitor, disrupting the production of ergosterol and leading to the death of fungal cells . Additionally, prochloraz manganese chloride complex antagonizes androgen and estrogen receptors, agonizes the Ah receptor, and inhibits aromatase activity .

Comparison with Similar Compounds

Fluquinoconazole

- Efficacy: Fluquinoconazole exhibits lower acute toxicity predictability in QSTR models compared to Prochloraz, with high leverage values indicating divergent chemical properties .

- Mechanism: Both inhibit sterol biosynthesis, but Fluquinoconazole’s outlier status in toxicity models suggests unique structural interactions .

Penconazole

- Toxicity: Penconazole, another SBI, shares a similar EC₅₀ range (0.0352 ppm for mycelial growth inhibition) but is less potent than Prochloraz (EC₅₀ = 0.0071 ppm) .

| Compound | EC₅₀ (Mycelial Growth, ppm) | Acute Toxicity (QSTR Model Fit) | Key Mechanism |

|---|---|---|---|

| Prochloraz | 0.0071 | Within applicability domain | Sterol biosynthesis inhibition |

| Fluquinoconazole | N/A | Outlier (high leverage) | Sterol biosynthesis inhibition |

| Penconazole | 0.0352 | Within applicability domain | Sterol biosynthesis inhibition |

Non-SBI Fungicides

Carbendazim

- Efficacy : Carbendazim, a benzimidazole, shows lower mycelial inhibition (EC₅₀ = 0.0352 ppm) compared to Prochloraz . In curative applications, Prochloraz (64% lesion inhibition at 50 mM) slightly underperforms carbendazim (61%) but synergizes with adjuvants like KA for enhanced efficacy .

- Environmental Impact : Carbendazim has longer soil persistence, whereas Prochloraz degrades faster (half-life: 3.92–6.88 days in water/soil) .

Iprodione

- Potency : Iprodione is significantly less potent, requiring 3.29 ppm for 50% mycelial inhibition, ~460× higher than Prochloraz .

| Compound | EC₅₀ (Mycelial Growth, ppm) | Curative Efficacy (50 mM) | Environmental Half-Life (Days) |

|---|---|---|---|

| Prochloraz | 0.0071 | 64% | 3.92–6.88 (water/soil) |

| Carbendazim | 0.0352 | 61% | >10 (soil) |

| Iprodione | 3.2917 | N/A | 14–30 (soil) |

Environmental and Toxicological Profiles

- Degradation & Formulations: Prochloraz’s rapid degradation is mitigated by nanocapsules (86% encapsulation efficiency), which extend its activity and reduce photodegradation . In contrast, carbendazim’s stability necessitates fewer formulation adjustments.

- Endocrine Effects: Prochloraz disrupts steroidogenesis and hormone receptors, a trait less pronounced in non-imidazole fungicides like iprodione .

- Metabolites : Prochloraz metabolites (e.g., BTS44596, BTS45186) exhibit higher chlorophyll-a/b ratio disruption in duckweed than the parent compound, indicating greater ecological risks .

Key Research Findings

Efficacy : Prochloraz’s low EC₅₀ values underscore its superior potency among SBIs .

Environmental Adaptability: Nanocapsule formulations address Prochloraz’s degradation limitations, offering pH-responsive release for targeted application .

Toxicity Trade-offs : While highly effective, Prochloraz’s endocrine-disrupting properties and metabolite toxicity necessitate careful risk assessment compared to alternatives like carbendazim .

Q & A

Q. What is the biochemical mechanism of action of Prochloraz Mn against fungal pathogens, and how can this be experimentally validated?

this compound inhibits fungal growth primarily by targeting cytochrome P450-dependent sterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. To validate this mechanism:

- Methodology : Use in vitro enzyme inhibition assays with purified CYP51 proteins and measure ergosterol levels via HPLC or GC-MS .

- Experimental Design : Compare fungal growth inhibition in wild-type vs. CYP51-overexpressing strains under this compound treatment. Include controls with sterol biosynthesis inhibitors (e.g., tebuconazole) to confirm specificity .

Q. How should researchers design dose-response experiments to determine the effective concentration (EC₅₀) of this compound for novel fungal isolates?

- Protocol :

- Prepare a logarithmic dilution series (e.g., 0.1–100 µg/mL) of this compound.

- Inoculate fungal spores on agar plates or liquid media with each concentration.

- Measure mycelial growth inhibition after 72–96 hours using image analysis software.

- Fit data to a sigmoidal curve (e.g., using R’s

drcpackage) to calculate EC₅₀ .

- Key Considerations : Account for solvent effects (e.g., DMSO) and include negative controls. Validate results across ≥3 biological replicates .

Q. What are the primary resistance mechanisms observed in fungal pathogens exposed to this compound, and how can they be detected in field isolates?

- Known Mechanisms :

- Point mutations in CYP51 (e.g., Y136F, G464S).

- Overexpression of ABC transporters (e.g., MgMFS1).

- Detection Methods :

- DNA Sequencing : Amplify CYP51 via PCR and compare sequences to known resistant alleles .

- qRT-PCR : Quantify ABC transporter gene expression in resistant vs. susceptible isolates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data between in vitro assays and field trials?

- Root Causes : Environmental factors (pH, UV degradation), formulation stability, or pathogen heterogeneity.

- Methodological Solutions :

- Field Trial Design : Use randomized block designs with microplots to control environmental variables. Monitor this compound residues via LC-MS/MS to correlate efficacy with bioavailability .

- Pathogen Sampling : Collect isolates pre- and post-treatment for in vitro sensitivity testing to track resistance emergence .

Q. What statistical approaches are optimal for analyzing time-series data on this compound resistance evolution in fungal populations?

- Recommended Methods :

- Survival Analysis : Model resistance emergence as a time-to-event outcome.

- Multivariate Regression : Identify covariates (e.g., fungicide application frequency, crop rotation) influencing resistance rates.

- Example Data :

| Year | % Resistant Isolates (Low/Medium/High) | Region |

|---|---|---|

| 2015 | 3%/0%/0% | EU |

| 2017 | 30%/27%/1% | EU |

| Data adapted from Matušinsky et al. (2017) . |

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate non-target effects of this compound on soil microbiota?

- Workflow :

- Soil Microcosm Setup : Treat soil with this compound at agronomically relevant concentrations.

- RNA Sequencing : Profile microbial community transcripts to identify dysregulated pathways (e.g., nitrogen cycling).

- Metabolite Profiling : Use LC-HRMS to detect shifts in secondary metabolites (e.g., phytohormones, allelochemicals).

- Validation : Compare treated vs. untreated samples via PERMANOVA or LEfSe analysis .

Methodological Challenges and Solutions

Q. How to address low reproducibility in this compound bioassays across laboratories?

Q. What experimental controls are critical for studying this compound degradation in agricultural soils?

- Essential Controls :

- Abiotic Degradation : Autoclaved soil + this compound to assess chemical hydrolysis.

- Biotic Activity : Live soil + azole-degrading bacteria (e.g., Rhodococcus spp.) .

- Matrix Spikes : Add deuterated this compound as an internal standard for LC-MS recovery calculations .

Data Interpretation and Reporting

Q. How to contextualize this compound resistance data within broader agrochemical stewardship frameworks?

- Guidelines :

- FRAC Code : Classify this compound under Group 3 (DMI fungicides) and monitor cross-resistance to other azoles.

- Anti-Resistance Strategies : Rotate with non-DMI fungicides (e.g., strobilurins) and integrate biocontrol agents .

Q. What metadata should accompany this compound research datasets to ensure reusability?

- Minimum Requirements :

- Fungal strain identifiers (e.g., CBS accession numbers).

- Application rates (g/ha), formulation type (e.g., EC, WP), and environmental conditions (soil pH, organic matter %).

- Raw sequencing data (deposited in NCBI SRA) with BioProject IDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.